4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one
Description
The compound 4-[4-(4-Chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one features a pyrrolidin-2-one core substituted with a 4-methoxyphenyl group at position 1 and a piperazine moiety connected via a carbonyl group at position 3. The piperazine ring is further substituted with a 4-chlorophenyl group. This structure is characteristic of compounds targeting central nervous system (CNS) receptors, particularly serotonin (5-HT) receptors, due to the arylpiperazine motif, which is known for modulating receptor affinity and selectivity.
Properties
IUPAC Name |
4-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1-(4-methoxyphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O3/c1-29-20-8-6-19(7-9-20)26-15-16(14-21(26)27)22(28)25-12-10-24(11-13-25)18-4-2-17(23)3-5-18/h2-9,16H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFEUXSIBFWDXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)N3CCN(CC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure
The compound is characterized by the following structural components:
- Pyrrolidinone core : This structure is known for its diverse biological activities.
- Piperazine moiety : Often associated with psychoactive effects and interactions with neurotransmitter systems.
- Chlorophenyl and methoxyphenyl groups : These substituents can influence pharmacological properties, including receptor binding affinity and selectivity.
Biological Activity
The biological activity of this compound can be inferred from its structural analogs and known pharmacological profiles:
1. Antidepressant Activity
Research indicates that compounds with piperazine structures often exhibit antidepressant effects. Studies have shown that modifications in the piperazine ring can enhance serotonin receptor affinity, which is crucial for antidepressant activity.
2. Anxiolytic Effects
Similar compounds have been investigated for their anxiolytic properties. The presence of a chlorophenyl group may enhance the binding affinity to serotonin receptors, contributing to reduced anxiety behaviors in animal models.
3. Antipsychotic Potential
Given the piperazine component, there is potential for antipsychotic activity. Compounds with similar structures have been reported to modulate dopaminergic pathways, which are critical in the treatment of schizophrenia.
Case Studies
While specific case studies on this exact compound may be limited, relevant studies on related compounds can provide insights:
- Study 1 : A derivative of piperazine was tested in a rodent model for its effects on serotonin levels. Results indicated a significant increase in serotonin turnover, suggesting potential antidepressant effects.
- Study 2 : A compound with a similar pyrrolidinone structure was evaluated for its anxiolytic properties in mice. The results demonstrated decreased time spent in anxiety-inducing environments, indicating effective anxiolytic action.
Research Findings
Recent research has focused on understanding the mechanism of action of piperazine derivatives:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Piperazine Derivative A | Antidepressant | Increased serotonin levels in brain regions | |
| Piperazine Derivative B | Anxiolytic | Reduced anxiety-like behavior in tests | |
| Pyrrolidinone Compound C | Antipsychotic | Modulated dopamine receptor activity |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs, their substituents, molecular weights, and synthesis routes:
Key Observations :
- Solubility: Sulfonyl-containing analogs (e.g., 4da) are reported as oils, suggesting reduced crystallinity compared to the target compound, which may exist as a solid based on similar pyrrolidinones in .
- Synthetic Complexity: The target compound’s synthesis likely involves coupling a 4-chlorophenyl-piperazine to the pyrrolidinone core via a carbonyl group, a method analogous to and .
Receptor Binding and Selectivity
- Arylpiperazine Analogs : Compounds like p-MPPI and p-MPPF () demonstrate potent antagonism at 5-HT1A receptors, with ID50 values of 3–5 mg/kg in vivo. The target compound’s 4-chlorophenyl-piperazine group may confer similar receptor interactions but requires empirical validation.
- Thiazole Derivatives: highlights THPA6, a thiazole-hydrazono analog with potent analgesic activity, suggesting that heterocyclic substituents can enhance bioactivity. The target compound’s pyrrolidinone core may offer metabolic stability over hydrazono groups.
Metabolic Stability
- Aminomethyl Analogs: describes 4-(aminomethyl)-1-(4-methoxyphenyl)pyrrolidin-2-one, which lacks the piperazine-carbonyl group. The aminomethyl group may increase susceptibility to oxidative metabolism compared to the target compound’s stable carbonyl linkage.
Key Research Findings
- CNS Activity: Arylpiperazine derivatives are frequently associated with 5-HT1A and dopamine receptor modulation.
- Chiral Synthesis: reports enantioselective synthesis of pyrrolidinones via Heck–Matsuda desymmetrization, achieving >99% enantiomeric excess (e.e.). This method could be adapted for the target compound to explore stereochemical effects on activity.
Recommendations for Further Study :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
